2-[(E)-2-(2-bromo-5-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol
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Overview
Description
2-[(E)-2-(2-bromo-5-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-bromo-5-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the quinoline derivative is reacted with a suitable vinyl halide in the presence of a palladium catalyst.
Bromination and Etherification: The bromoethoxy and methoxyphenyl groups can be introduced through bromination and subsequent etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2-bromo-5-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[(E)-2-(2-bromo-5-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-bromo-5-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(2-bromo-5-ethoxyphenyl)ethenyl]quinolin-8-ol
- 2-[(E)-2-(2-bromo-4-methoxyphenyl)ethenyl]quinolin-8-ol
- 2-[(E)-2-(2-bromo-5-ethoxy-4-methoxyphenyl)ethenyl]quinolin-4-ol
Uniqueness
2-[(E)-2-(2-bromo-5-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol is unique due to the presence of both bromoethoxy and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
2-[(E)-2-(2-bromo-5-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-3-25-19-11-14(16(21)12-18(19)24-2)8-10-15-9-7-13-5-4-6-17(23)20(13)22-15/h4-12,23H,3H2,1-2H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYWMQPWXNITBU-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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